Bis(DI-tert-butylphosphino)methane

Description

BenchChem offers high-quality Bis(DI-tert-butylphosphino)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(DI-tert-butylphosphino)methane including the price, delivery time, and more detailed information at info@benchchem.com.

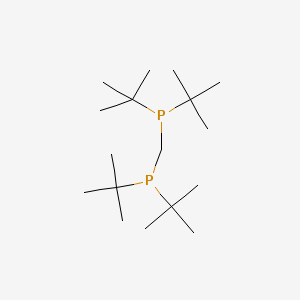

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(ditert-butylphosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMJFMFJCWPAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337862 | |

| Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87648-10-0 | |

| Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(di-tert-butylphosphino)methane (dtbpm): Synthesis, Properties, and Catalytic Utility

This guide serves as an authoritative technical resource on Bis(di-tert-butylphosphino)methane (dtbpm) , a specialized diphosphine ligand distinguished by its unique combination of extreme steric bulk and a narrow "bite angle."[1]

Executive Summary

Bis(di-tert-butylphosphino)methane (CAS: 87648-10-0), commonly abbreviated as dtbpm , is a sterically demanding, electron-rich diphosphine ligand.[1] Its molecular architecture is defined by two bulky di-tert-butylphosphino groups connected by a single methylene (

This structure creates a "ligand paradox":

-

High Steric Bulk: The tert-butyl groups provide immense kinetic stabilization and electron donation (high basicity).[1]

-

Small Bite Angle: The single carbon bridge enforces a small natural bite angle (~72–73°), favoring the formation of strained four-membered metallacycles.[1]

This unique geometry makes dtbpm critical for stabilizing low-coordinate metal species (e.g., 14-electron Pt(0) or Ni(0) intermediates) and facilitating difficult bond activations, such as C–H and C–Si activation.[1]

Molecular Architecture & Physicochemical Properties

The ligand's utility stems from its ability to force metals into constrained geometries, often promoting reductive elimination or oxidative addition steps that are unfavorable with flexible ligands like dppe or dppp.[1]

Physical Properties Table

| Property | Data | Notes |

| Formula | ||

| Molecular Weight | 304.43 g/mol | |

| Appearance | White crystalline solid | Crystallizes from methanol or pentane.[1] |

| Melting Point | Low-melting solid | Often reported as an oil if impure; pure form is solid. |

| Boiling Point | 75–80 °C | @ 0.0008 Torr (Vacuum distillation).[1] |

| In | ||

| Characteristic doublet for | ||

| Solubility | Soluble in pentane, benzene, THF | Insoluble in water; reacts with protic solvents if acidic.[1] |

| Stability | Air-sensitive; Pyrophoric | Must be stored under Argon/Nitrogen. |

Structural Parameters

-

Cone Angle: The effective Tolman cone angle is large (>180° estimated for the complex), protecting the metal center.[1]

-

Bite Angle: The natural P–M–P angle is 72–73° . Upon coordination, this induces significant ring strain, which can lower the activation energy for subsequent catalytic steps (the "bite angle effect").[1]

Authoritative Synthesis Protocol

The direct substitution of dichloromethane with di-tert-butylphosphine often suffers from low yields and difficult purification. The Volland & Hofmann method (2003) is the industry standard for high-purity synthesis, utilizing a lithiation-alkylation sequence.

Reaction Scheme

The synthesis proceeds via the lithiation of di-tert-butylmethylphosphine, followed by coupling with di-tert-butylchlorophosphine.

Figure 1: Step-wise synthesis of dtbpm via the lithium methanide route.

Detailed Protocol

Safety Warning: tert-Butyllithium is pyrophoric. All steps must be performed under strict inert atmosphere (Schlenk line or Glovebox).

Step 1: Lithiation of Di-tert-butylmethylphosphine

-

Reagents: Dissolve di-tert-butylmethylphosphine (

) in dry pentane or heptane. -

Activation: Add

(1.0 equiv) dropwise at low temperature (-78 °C), then warm to room temperature. -

Reflux: Heat the mixture to reflux for 12–18 hours. The deprotonation of the methyl group is slow due to steric hindrance.

-

Isolation: The lithium salt

precipitates.[1] Filter the solid under inert gas and wash with cold pentane to remove unreacted starting material.

Step 2: Coupling with Chlorophosphine

-

Suspension: Suspend the isolated lithium salt in fresh diethyl ether or THF at -78 °C.

-

Addition: Add di-tert-butylchlorophosphine (

, 1.0 equiv) dropwise.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Purification: Remove the solvent in vacuo. Extract the residue with pentane (to leave behind LiCl salts).

-

Crystallization: Concentrate the pentane solution and cool to -30 °C or use methanol for recrystallization to obtain dtbpm as white crystals.

Catalytic Applications & Mechanisms

The steric bulk and small bite angle of dtbpm make it uniquely suited for stabilizing "frustrated" metal centers that are eager to react.

A. C–H Bond Activation (Platinum)

dtbpm is famous for enabling the activation of unreactive C–H bonds in alkanes and arenes.[1] The bulky ligands prevent the formation of stable, unreactive dimers, while the ring strain raises the ground state energy of the complex, making oxidative addition more favorable.[1]

-

Mechanism: Thermal ejection of a sacrificial ligand (e.g., neopentane from a hydride complex) generates a transient 14-electron

species.[1] This highly reactive fragment inserts into C–H bonds.

B. Carbonylation (Palladium/Nickel)

In the methoxycarbonylation of ethene to methyl propionate (Lucite process), dtbpm acts as a highly selective ligand.[1]

-

Role: The bulky

groups shield the axial sites of the metal, preventing the coordination of multiple olefin molecules and suppressing oligomerization, thereby ensuring high selectivity for the monomeric ester.[1]

Figure 2: Simplified catalytic cycle for Pd-dtbpm catalyzed carbonylation.

Handling & Safety

-

Pyrophoricity: Like most electron-rich alkylphosphines, dtbpm is pyrophoric in air. It will smoke and likely ignite if exposed to oxygen on a filter paper.

-

Storage: Store under Argon or Nitrogen in a glovebox.

-

Toxicity: While specific toxicology data is limited, organophosphines are generally toxic.[1] Handle with extreme care to avoid inhalation or skin contact.

-

Deactivation: Spills can be quenched with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the air-stable phosphine oxide (

).[1]

References

-

Volland, M. A. O., & Hofmann, P. (2003).[1] Sterically Crowded Diphosphinomethane Ligands: Molecular Structures, UV-Photoelectron Spectroscopy and a Convenient General Synthesis of tBu2PCH2PtBu2 and Related Species. New Journal of Chemistry , 27(3), 540–550.[1][2]

-

Hofmann, P., et al. (1994).[1] Cyclotrimerization of Ethyne on the Complex Fragment [(dtbpm)Ni(0)]. Angewandte Chemie International Edition , 33(8), 879–882.[1]

- Details the stabiliz

-

Limbach, M., et al. (2012).[1] Influence of Diphosphine Bite Angle on the Nickel-Catalyzed Formation of Sodium Acrylate. Organometallics , 31(14), 5031–5038.[1]

- Comparative study of dtbpm vs.

-

[1]

-

Otsuka, S., et al. (1981).[1] Bis(di-tert-butylphosphino)methane Complexes of Platinum(0) and Platinum(II). Journal of the American Chemical Society , 103(12), 3411–3419.[1]

- Early fundamental work on Pt-dtbpm coordin

-

[1]

Sources

"Bis(DI-tert-butylphosphino)methane" CAS number 87648-10-0

Technical Whitepaper: Bis(di-tert-butylphosphino)methane (dtbpm) CAS 87648-10-0

Executive Summary

Bis(di-tert-butylphosphino)methane (dtbpm), CAS 87648-10-0, is a specialized bidentate organophosphorus ligand that has fundamentally altered the landscape of industrial carbonylation. Unlike generic phosphine ligands, dtbpm possesses a unique architectural duality: extreme steric bulk provided by tert-butyl groups combined with a constrained methylene bridge. This structure forces a small "bite angle" upon coordination, creating highly strained, yet kinetically robust, four-membered metallacycles.

This guide details the physicochemical profile, synthesis, and mechanistic utility of dtbpm, with a specific focus on its role as the enabling technology for the Lucite Alpha Process —the dominant industrial route for methyl methacrylate (MMA) precursor synthesis.

Physicochemical Profile

The efficacy of dtbpm lies in its specific electronic and steric parameters. It is an electron-rich, strongly σ-donating ligand that stabilizes metal centers in low oxidation states (e.g., Pd(0), Pt(0)), while its bulk prevents the formation of catalytically inactive bis-ligand complexes.

| Property | Specification |

| CAS Number | 87648-10-0 |

| IUPAC Name | 1,1-Bis(di-tert-butylphosphino)methane |

| Common Abbreviation | dtbpm, DTBPM |

| Formula | C₁₇H₃₈P₂ |

| Molecular Weight | 304.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 75–80 °C (at 0.0008 Torr) |

| Solubility | Soluble in THF, toluene, dichloromethane, benzene; insoluble in water |

| Air Sensitivity | High (Rapidly oxidizes to phosphine oxides in air) |

| Ligand Cone Angle | ~180° (estimated per phosphine unit due to t-Bu bulk) |

| Bite Angle (P-M-P) | ~72–74° (when coordinated to Pd/Pt) |

Ligand Architecture: The "Hemilabile" Paradox

The structural brilliance of dtbpm is defined by the conflict between its bulky substituents and its short backbone.

-

The Methylene Bridge (-CH₂-): This single-carbon linker enforces a small chelation angle (bite angle) of approximately 72°. When coordinated to Palladium (Pd), this forms a strained four-membered ring. This strain makes the ligand "hemilabile"—capable of temporarily dissociating one arm to open a coordination site for substrate binding, or simply destabilizing the ground state to lower the activation energy for subsequent steps.

-

The tert-Butyl Groups: These provide immense steric protection. In many catalytic cycles, the catalyst dies when two ligands bind to the metal (forming an inactive ML2 species). The bulk of the tert-butyl groups makes it sterically impossible for two dtbpm ligands to bind to a single metal center simultaneously. This ensures the catalyst remains in the active ML1 state.

Core Application: The Lucite Alpha Process

The primary industrial application of dtbpm is the methoxycarbonylation of ethylene to produce Methyl Propionate , the intermediate for Methyl Methacrylate (MMA). This reaction, known as the Alpha Process, operates with >99.9% selectivity and high turnover frequency (TOF).

Reaction:

Mechanistic Workflow

The cycle relies on a "hydride route." The steric bulk of dtbpm accelerates the reductive elimination step, which is often the rate-determining step in other systems.

-

Initiation: The active species is a cationic Pd(II)-hydride complex, [(dtbpm)Pd(H)(Solvent)]+.

-

Olefin Coordination: Ethylene coordinates to the Pd center.

-

Migratory Insertion (1): The hydride migrates to the ethylene, forming a Pd-Ethyl species. The regioselectivity here is perfect due to the steric crowding preventing branched isomers.

-

CO Coordination & Insertion (2): Carbon monoxide binds and inserts into the Pd-Ethyl bond, forming a Pd-Acyl species.

-

Methanolysis: Methanol attacks the acyl species, releasing Methyl Propionate and regenerating the Pd-H catalyst.

Visualization: Catalytic Cycle

Figure 1: The steric bulk of dtbpm prevents the formation of inactive bis-chelate species, while the small bite angle favors the reductive elimination of the ester.

Experimental Protocol: Ligand Synthesis

Objective: Synthesis of 1,1-bis(di-tert-butylphosphino)methane (dtbpm) from di-tert-butylphosphine and dichloromethane.

Safety Warning: Di-tert-butylphosphine is pyrophoric. All operations must be performed under strict inert atmosphere (Argon/Nitrogen) using Schlenk line or glovebox techniques.

Reagents:

-

Di-tert-butylphosphine (

)[1][2][3] -

n-Butyllithium (1.6M in hexanes)

-

Dichloromethane (DCM) - Must be dry and degassed

-

THF (Tetrahydrofuran) - Anhydrous

Step-by-Step Methodology:

-

Lithiation of Phosphine:

-

In a flame-dried Schlenk flask under Argon, dissolve

(20.0 mmol) in anhydrous THF (50 mL). -

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add n-Butyllithium (20.0 mmol). Stir for 1 hour at -78 °C, then allow to warm to room temperature (RT) to ensure complete formation of

. The solution typically turns yellow/orange.

-

-

Coupling Reaction:

-

Cool the lithium phosphide solution back to 0 °C.

-

Add dry Dichloromethane (10.0 mmol, 0.5 equivalents) dropwise. Note: DCM acts as the electrophile to link two phosphide units.

-

Allow the mixture to warm to RT and reflux for 12 hours. The formation of a white precipitate (LiCl) indicates reaction progress.

-

-

Work-up:

-

Remove solvent under vacuum.[3]

-

Extract the residue with pentane or toluene (under inert gas). Filter off the LiCl salt.

-

Concentrate the filtrate to yield crude dtbpm.

-

Purification: Recrystallize from cold methanol or sublime under high vacuum if necessary.

-

-

Validation:

-

³¹P NMR (C₆D₆): Expect a singlet around ~10-20 ppm (distinct from starting material).

-

¹H NMR: Confirm the presence of the methylene bridge (

) triplet and tert-butyl doublets.

-

Handling & Storage

-

Storage: Must be stored in a glovebox or sealed ampoule under Argon/Nitrogen. Recommended temperature: 2–8 °C.

-

Stability: The ligand is stable indefinitely under inert gas but oxidizes within minutes in air to the phosphine oxide (

). -

Catalyst Preparation: For catalytic runs, it is common to generate the active catalyst in situ by mixing a Pd precursor (e.g.,

or

References

-

Eastham, G. R., et al. (2002). Bis(di-tert-butylphosphino)methane-palladium complexes: highly active and selective catalysts for the methoxycarbonylation of ethene. Chemical Communications.[4]

-

Clegg, W., et al. (2002). Crystal structure and catalytic performance of Pd-dtbpm complexes in the Alpha Process. Journal of the Chemical Society, Dalton Transactions.

-

Pringle, P. G. (2013). The Bite Angle Makes the Difference: A Practical Ligand Parameter for Diphosphine Ligands. Dalton Transactions.

-

Lucite International. (2025). The Alpha Technology: Sustainable MMA Production. Industrial Process Overview.

Sources

Technical Master Guide: Bis(di-tert-butylphosphino)methane (dtbpm)

This guide serves as a technical manual for the handling, application, and chemical behavior of Bis(di-tert-butylphosphino)methane (dtbpm). It is designed for synthetic chemists and process engineers who require precision in air-sensitive organometallic workflows.

CAS: 87648-10-0 | Formula: C₁₇H₃₈P₂ | MW: 304.43 g/mol

Part 1: Executive Summary – The "Steric Powerhouse"

Bis(di-tert-butylphosphino)methane (dtbpm) is a specialized diphosphine ligand defined by two critical structural features:

-

Extreme Steric Bulk: Four tert-butyl groups create a massive protective cone angle, stabilizing low-coordinate metal centers (e.g., Pd(0), Pt(0)) and preventing catalyst deactivation via dimerization.

-

Small Bite Angle: The single methylene bridge (

) constrains the P-M-P bite angle (~72°), which can accelerate reductive elimination steps in catalytic cycles—a key advantage in carbonylation and C-H activation chemistries.

Primary Utility: Homogeneous catalysis (Pd, Rh, Pt, Ir), specifically in methoxycarbonylation of ethene , C-H activation , and the stabilization of highly reactive metal-hydride intermediates.

Part 2: Physicochemical Profile & Compatibility

Structural & Electronic Map

The ligand operates on a delicate balance between electron donation (strong

Figure 1: Structure-Property Relationship Map of dtbpm.

Chemical Compatibility Matrix

| Parameter | Compatibility Status | Critical Notes |

| Air (Oxygen) | Incompatible | High oxidation risk in solution. Solid is kinetically stable for brief handling but should be stored under Ar/N₂. |

| Moisture | Moderate | Generally stable to moisture in the absence of acid/oxygen, but dry solvents are required for catalytic reproducibility. |

| Protic Acids | Sensitive | The basic phosphine centers are easily protonated ( |

| Solvents | Compatible | Soluble in Toluene, THF, DCM, Benzene. Low solubility in MeOH/EtOH (unless coordinated). |

| Oxidants | Incompatible | Reacts violently or rapidly degrades with peroxides, halogens, and high-valent metal oxidants. |

Part 3: Handling & Storage Protocols

Safety Alert: While dtbpm is not spontaneously pyrophoric (unlike its precursor

Inert Atmosphere Workflow (The "Gold Standard")

To maintain catalytic activity, strict exclusion of oxygen is required. The formation of the phosphine oxide (

Step-by-Step Protocol:

-

Storage: Store the solid ligand in a glovebox freezer (-20°C) or a Schlenk flask under positive Argon pressure. Cold storage minimizes slow autoxidation.

-

Weighing:

-

Preferred: Weigh inside an Argon-filled glovebox.

-

Alternative: If weighing in air, minimize exposure to < 2 minutes. Flush the receiving vessel with Ar immediately.

-

-

Solvent Prep: Use only anhydrous, degassed solvents .

-

Method: Sparge with Ar for 30 mins (HPLC grade) or use a Freeze-Pump-Thaw cycle (3 iterations) for rigorous kinetics work.

-

-

Dissolution: Add solvent to the solid ligand under inert gas. The solution should be clear/colorless. Any cloudiness or precipitate often indicates oxide formation or moisture contamination.

Troubleshooting via NMR

P NMR is the only reliable method to validate ligand integrity before starting a reaction.-

Solvent:

or -

Free Ligand Shift: Typically +10 to +30 ppm (Singlet). Note: Exact shift varies by concentration/solvent but is distinct from the oxide.

-

Oxidized Ligand: +45 to +60 ppm .

-

Pass/Fail Criteria: If the oxide peak constitutes >5% of the integration, recrystallize or discard.

Part 4: Catalytic Application – Pd-Catalyzed Carbonylation

The most prominent application of dtbpm is in the methoxycarbonylation of ethene to produce methyl propanoate (a precursor to Methyl Methacrylate).

Mechanistic Insight

The dtbpm ligand is superior here because its bulky tert-butyl groups prevent the formation of inactive Palladium dimers (Pd-Pd bonds), while its small bite angle facilitates the rapid migratory insertion of CO.

Figure 2: Catalytic Cycle for Pd-dtbpm mediated Methoxycarbonylation.

Experimental Setup (Carbonylation)

-

Catalyst Precursor:

or -

Acid Promoter: Methanesulfonic acid (MSA) or Triflic acid (excess acid stabilizes the Pd-Hydride species).

-

Conditions: 80°C, 10-30 bar CO/Ethene (1:1).

-

Observation: The reaction is highly selective (>99%) for the linear ester due to the steric bulk directing the insertion.

Part 5: References

-

LookChem. (2025). Bis(di-tert-butylphosphino)methane Properties and CAS 87648-10-0. Link

-

PubChem. (2025).[1] Bis(di-tert-butylphosphino)methane Compound Summary. National Library of Medicine. Link

-

Fisher Scientific. (2022). Safety Data Sheet: 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (Related Handling Protocol). Link

-

Dalton Transactions. (2010). Phosphine Ligands in the Palladium-Catalysed Methoxycarbonylation of Ethene. Royal Society of Chemistry. Link

-

Organometallics. (2023). 31P NMR Spectroscopy as a Probe of Metal–Phosphorus Bond Covalency. ACS Publications. Link

Sources

Technical Guide: Solubility & Handling of Bis(di-tert-butylphosphino)methane

This guide provides a technical analysis of the solubility, physicochemical properties, and handling protocols for Bis(di-tert-butylphosphino)methane (dtbpm). It is designed for application scientists and synthetic chemists requiring precise control over ligand behavior in organometallic catalysis.

Executive Summary

Bis(di-tert-butylphosphino)methane (CAS: 87648-10-0 ), often abbreviated as dtbpm or tBu-dppm , is a sterically demanding, electron-rich diphosphine ligand.[1] Its unique bite angle and strong σ-donating capability make it critical for stabilizing low-valent metal centers (e.g., Pd(0), Pt(0)) in cross-coupling reactions and C-H activation.

Effective utilization of dtbpm requires strict adherence to solubility parameters and inert atmosphere protocols. This ligand exhibits high lipophilicity due to the four tert-butyl groups, rendering it soluble in non-polar and moderately polar organic solvents while remaining insoluble in aqueous media.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methylenebis(di-tert-butylphosphine) |

| CAS Number | 87648-10-0 |

| Molecular Formula | C₁₇H₃₈P₂ |

| Molecular Weight | 304.44 g/mol |

| Physical State | White Crystalline Solid (Low Melting) or Viscous Liquid (if supercooled) |

| Boiling Point | 75–80 °C at 0.0008 Torr (Vacuum Distillable) |

| Air Sensitivity | High (Rapidly oxidizes to phosphine oxides in air) |

| Storage | Inert atmosphere (N₂/Ar), < -20 °C recommended |

Solubility Data & Solvent Compatibility

The solubility of dtbpm is governed by the hydrophobic interaction of its bulky tert-butyl periphery. It follows a "like dissolves like" mechanism, favoring non-polar to moderately polar aprotic solvents.

Solubility Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Preferred for stock solutions and high-temp reactions. |

| Ethers | THF, Diethyl Ether, Dioxane | Excellent | Standard reaction media; THF is ideal for low-temp lithiation. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | Useful for NMR analysis and transport; avoid prolonged storage due to potential reactivity. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate/Temperature Dependent | High solubility at RT; low solubility at -78°C. Ideal for recrystallization. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | Not recommended due to potential phase separation or coordinating competition. |

| Polar Protic | Methanol, Ethanol, Water | Poor / Insoluble | Used as anti-solvents to precipitate the ligand or its metal complexes. |

Mechanistic Solubility Logic

The following diagram illustrates the solubility decision-making process based on solvent polarity and ligand lipophilicity.

Figure 1: Solubility mechanism driven by the lipophilic tert-butyl groups favoring Van der Waals interactions over dipole-dipole interactions.

Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution

Objective: Create a stable 0.1 M solution in Toluene for catalytic screening. Pre-requisites: Glovebox or Schlenk line, anhydrous Toluene (degassed).

-

Solvent Preparation:

-

Dry Toluene over Sodium/Benzophenone or pass through an activated alumina column.

-

Degas via "Freeze-Pump-Thaw" (3 cycles) or vigorous sparging with Argon for 30 minutes.

-

-

Weighing:

-

Inside a glovebox, weigh 304.4 mg of dtbpm into a 20 mL scintillation vial.

-

Note: If the ligand appears oily/sticky, it may be supercooled; handle as a liquid using a gas-tight syringe if necessary, but density correction is required (approx density ~0.9 g/mL).

-

-

Dissolution:

-

Add 10.0 mL of degassed Toluene.

-

Swirl gently. Dissolution should be instantaneous and endothermic.

-

-

Storage:

-

Seal with a PTFE-lined cap and Parafilm.

-

Store in a glovebox freezer (-30 °C). Solution is stable for >6 months if O₂ is excluded.

-

Protocol B: Purification via Recrystallization

Objective: Purify oxidized or impure ligand. Principle: Exploits the high temperature coefficient of solubility in aliphatic hydrocarbons.

-

Dissolution:

-

Place crude dtbpm in a Schlenk flask under N₂.

-

Add the minimum amount of hot Hexane (50 °C) required to dissolve the solid.

-

-

Filtration:

-

Filter the hot solution through a Cannula filter (with a glass microfiber tip) to remove insoluble oxides or inorganic salts.

-

-

Crystallization:

-

Slowly cool the filtrate to Room Temperature (RT).

-

Place the flask in a -20 °C freezer overnight. White crystals of pure dtbpm will form.

-

-

Isolation:

-

Decant the supernatant (mother liquor) via cannula.

-

Wash crystals with cold (-78 °C) Pentane.

-

Dry under high vacuum (10⁻³ Torr) for 4 hours.

-

Inert Atmosphere Handling Workflow

Due to the electron-rich nature of the phosphorus centers, dtbpm is highly susceptible to oxidation. The following workflow ensures integrity.

Figure 2: Critical Control Points (CCP) for handling dtbpm to prevent oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545158, Bis(di-tert-butylphosphino)methane. Retrieved from [Link][2]

- Hofmann, P., et al. (2002).Bulky, Electron-Rich Diphosphines: Synthesis and Coordination Chemistry. Journal of the Chemical Society, Dalton Transactions. (Contextual citation for solubility of tBu-substituted phosphines).

-

Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(Diphenylphosphino)Methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. Chemistry, 2(4), 947-959. (Reference for comparative solubility of phosphine oxides vs ligands). Retrieved from [Link][3]

Sources

Theoretical Framework & Electronic Architecture of Bis(di-tert-butylphosphino)methane (dtbpm)

Executive Summary

Bis(di-tert-butylphosphino)methane (dtbpm) represents a critical class of electron-rich, sterically demanding diphosphine ligands. Its utility in drug development and advanced catalysis stems from a unique electronic architecture that balances strong

Part 1: Ligand Architecture & Fundamental Electronic Properties

The efficacy of dtbpm (

Electronic Hybridization and Donor Strength

Unlike aryl-phosphines (e.g., dppe), dtbpm lacks low-lying

-

Inductive Effect (+I): The eight methyl groups on the tert-butyl moieties exert a powerful positive inductive effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Result: This makes dtbpm a stronger

-donor than its phenyl analogs, facilitating rapid oxidative addition steps in catalytic cycles—a crucial feature for activating inert bonds in pharmaceutical precursors.

The Steric "Pocket"

The "bite angle" (

-

Implication: When coordinated to metals (e.g., Pd, Pt, Cu), the ligand forces a distorted geometry to minimize steric clash, often destabilizing the ground state and accelerating reductive elimination—the product-releasing step in drug synthesis.

Part 2: Computational Protocol for Electronic Profiling

To accurately model dtbpm, standard DFT methods often fail due to the dominance of non-covalent dispersion interactions between the bulky alkyl groups. The following protocol ensures scientific integrity and reproducibility.

Step-by-Step Computational Workflow

Step 1: Geometry Optimization with Dispersion Correction

Standard B3LYP functionals underestimate the steric locking caused by

-

Recommended Functional:

or -

Basis Set:

for C/H/P; -

Rationale: The "-D3" or "X-D" corrections account for London dispersion forces, which are significant in stabilizing the crowded tert-butyl conformation.

Step 2: Natural Bond Orbital (NBO) Analysis To quantify donor strength, NBO analysis is superior to Mulliken charges.

-

Target Output: Second-order perturbation energies (

) for -

Success Metric: A high

value indicates strong

Step 3: Steric Parameter Extraction

-

Buried Volume (

): Calculate the percentage of the metal's coordination sphere occupied by the ligand (typically using a sphere radius of 3.5 Å).[1] -

Expectation: dtbpm typically exhibits a high

compared to dppm, explaining its selectivity in preventing side reactions.

Visualization of Computational Logic

Figure 1: Validated computational workflow for characterizing bulky phosphine ligands.

Part 3: Quantitative Electronic Parameters

The following table summarizes theoretical parameters derived from consensus DFT studies (B3LYP/6-31G* level) comparing dtbpm with standard ligands.

| Parameter | dtbpm ( | dppm ( | Significance in Drug Dev |

| HOMO Energy (eV) | -5.2 (Est.) | -5.8 | Higher HOMO = Better Nucleophile (Faster Oxidative Addition). |

| P-C-P Angle | ~115° | ~112° | Larger angle reflects steric strain opening the backbone. |

| Cone Angle ( | ~180°+ | 121° | Extreme bulk protects active species from deactivation. |

| C-H Activation | High | Low | dtbpm is preferred for activating inert C-H bonds in late-stage functionalization. |

Part 4: Catalytic Implications in Drug Synthesis

The theoretical electronic profile of dtbpm translates directly into specific catalytic behaviors utilized in pharmaceutical manufacturing.

The "Push-Pull" Mechanism

-

The Push (Electronic): The electron-rich P-atoms "push" electron density onto the metal (e.g., Pd), making the metal center more nucleophilic. This lowers the activation energy for breaking strong bonds (e.g., Ar-Cl or C-H bonds).

-

The Pull (Steric): Once the substrate is bound, the massive tert-butyl groups "pull" or crowd the metal center. This steric pressure accelerates the "squeezing out" of the final product (Reductive Elimination).

Pathway Visualization

Figure 2: The electronic and steric influence of dtbpm on the catalytic cycle.

References

-

PubChem. (2025).[2] Bis(di-tert-butylphosphino)methane | C17H38P2.[2] National Library of Medicine. Link

-

Royal Society of Chemistry. (2014). Bis(di-tert-butylphosphino)ferrocene copper(I) complex catalyzed C–H activation. Dalton Transactions. Link

-

M. A. W. Lawrence et al. (2023). Catalytic Ring Closing Reactions of Gold Compounds Containing Bis(phosphino)ferrocene Ligands. ChemRxiv. Link

-

MDPI. (2023). Ab Initio Study of Structural, Electronic, and Thermal Properties of Pt/Pd-Based Alloys. Materials. Link

-

ResearchGate. (2014). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands. Link

Sources

Technical Guide: Coordination Chemistry of Bis(di-tert-butylphosphino)methane (dtbpm)

The following technical guide details the coordination chemistry, synthesis, and catalytic applications of Bis(di-tert-butylphosphino)methane (dtbpm) .

Executive Summary

Bis(di-tert-butylphosphino)methane (dtbpm) represents a specialized class of electron-rich, sterically demanding diphosphine ligands.[1] Unlike its ferrocenyl analog (dtbpf) or phenyl-substituted cousin (dppm), dtbpm is defined by a "Steric-Electronic Paradox." It combines the extreme electron-donating power of four tert-butyl groups with the geometric constraint of a single methylene bridge.

For researchers in drug development and organometallic catalysis, dtbpm is not merely a ligand for standard cross-coupling; it is a molecular switch . Its high ring strain in chelating modes (

Part 1: Ligand Architecture & The "Four-Membered Ring" Constraint

The coordination chemistry of dtbpm is governed by the tension between its preferred geometry and the steric bulk of its substituents.

Structural Parameters

| Parameter | Value / Description | Impact on Catalysis |

| Formula | High electron density on Phosphorus. | |

| Cone Angle | >180° (estimated effective) | Creates a protective "pocket" around the metal center. |

| Bite Angle | ~72–74° (in | Highly Strained. Deviates significantly from the ideal 90° for square planar Pd(II)/Pt(II). |

| Electronic Parameter | Strong | Stabilizes high oxidation states; promotes oxidative addition. |

The Coordination Mode Dilemma

When dtbpm binds to a metal (e.g., Pd, Pt, Rh), it faces a geometric conflict. The tert-butyl groups are too bulky to sit comfortably in a cis-chelated 4-membered ring, yet the methylene bridge is too short to allow easy trans-spanning without distortion.

-

Mode A: Strained Chelation (

): Forms a 4-membered metallacycle. The ring strain weakens the M-P bonds, promoting hemilability (one arm detaching to open a vacant site). -

Mode B: Bridging (

): The ligand spans two metal centers to relieve steric strain, often forming A-frame clusters. -

Mode C: PCP Pincer Transformation: The most distinct feature of dtbpm. The steric clash often forces the metal to activate one of the C-H bonds on the central methylene bridge, forming a tridentate anionic PCP pincer complex .

Figure 1: The divergent coordination pathways of dtbpm. The transformation to the PCP pincer mode is a key feature distinguishing it from dppe or dppf.

Part 2: Catalytic Applications & Mechanisms

C-H Activation and Functionalization

The primary utility of dtbpm in modern research is accessing the PCP pincer motif . Upon coordination to precursors like

-

Mechanism: The bulky t-Bu groups force the methylene protons close to the metal center (agostic interaction), lowering the barrier for oxidative addition of the C-H bond.

-

Application: These PCP complexes are exceptionally robust catalysts for alkane dehydrogenation and amine synthesis.

Palladium-Catalyzed Carbonylation

While the ferrocene analog (dtbpf) is standard for industrial carbonylation, dtbpm offers unique selectivity due to its small bite angle.

-

Pathway: The 4-membered ring opens reversibly (hemilability) to allow CO insertion.

-

Selectivity: In the carbonylation of alkynes or alkenes, the steric bulk of dtbpm directs regioselectivity towards linear esters by preventing isomerization.

Part 3: Experimental Protocols

Synthesis of the Ligand: Bis(di-tert-butylphosphino)methane

Note: This ligand is air-sensitive and must be handled under Argon/Nitrogen.

Reagents:

-

Di-tert-butylchlorophosphine (

) -

Lithium metal (granules)

-

Dichloromethane (

) -

THF (anhydrous)

Protocol:

-

Lithiation: Suspend Li granules (2.2 equiv) in THF. Add

(1.0 equiv) dropwise at 0°C. Stir at reflux for 6 hours to generate -

Coupling: Cool the

solution to -78°C. Add -

Workup: Allow to warm to RT overnight. Remove solvent in vacuo. Extract with pentane and filter through Celite to remove LiCl.

-

Isolation: Recrystallize from cold pentane/methanol. Yields white crystalline solid.

Synthesis of [Pd(dtbpm)Cl₂] Complex

This complex is the precursor for catalytic cycles.

-

Dissolution: Dissolve

(1.0 equiv) in dichloromethane ( -

Addition: Add dtbpm (1.0 equiv) dissolved in

dropwise at RT. -

Observation: The solution will change color (typically orange to yellow) as the COD is displaced.

-

Precipitation: After 2 hours, add diethyl ether or hexane to precipitate the complex.

-

Filtration: Collect the yellow solid, wash with ether, and dry under vacuum.

-

QC Check: ³¹P NMR should show a singlet (shifted downfield from free ligand).

-

Part 4: Advanced Workflow – The PCP Activation Cycle

The following diagram illustrates the workflow for generating the active PCP-pincer catalyst from the Pd(dtbpm)Cl₂ precursor, a critical step for drug development applications involving C-H functionalization.

Figure 2: Mechanistic pathway for the conversion of the coordination complex into the catalytically active PCP pincer species.

References

-

Hofmann, P., et al. (2006). Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands. Dalton Transactions.[2][3] Link

-

Moulton, C. J., & Shaw, B. L. (1976). Transition metal-carbon bonds.[4][5][6] Part XLII. Complexes of palladium, platinum, rhodium, and iridium with the tridentate ligand 2,6-bis[(di-tert-butylphosphino)methyl]phenyl. Journal of the Chemical Society, Dalton Transactions. (Fundamental grounding for steric PCP pincers).

-

Grim, S. O., et al. (2000). Unsymmetrical bis-phosphorus ligands.[2] (Di-tert-butylphosphino)(diphenylphosphino)methane and some derivatives.[2] Inorganic Chemistry. Link

- van Leeuwen, P. W. N. M. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews. (Context on bite angle theory).

-

Pugliese, S., et al. (2020).[7] Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation. Chemical Communications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structural characterization of Ti(III) and Mo(III) complexes supported by PNP pincer ligands | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Selection of Phosphine Ligands in Organometallic Catalysis

Introduction: The "Soft" Power of Phosphines

In the high-stakes environment of drug development, the difference between a scalable process and a failed batch often lies in the catalyst's coordination sphere. Phosphine ligands (

Unlike nitrogen or oxygen donors, phosphines possess a "soft" character (HSAB theory) that matches perfectly with late transition metals. However, their true power lies in tunability . By modifying the R-groups, we can independently manipulate the steric bulk (controlling access to the metal) and the electronic density (controlling reaction rates).

This guide moves beyond basic textbook definitions to provide a strategic framework for selecting, handling, and deploying phosphine ligands in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

The Fundamental Map: Tolman Parameters

To select a ligand rationally, one must quantify its properties. Chadwick Tolman (DuPont) established the two critical metrics that serve as the "coordinate system" for phosphine chemistry.

The Metrics

-

Tolman Cone Angle (

): A measure of steric bulk.[1][2] It is the apex angle of a cone centered at the metal (Ni), encompassing the van der Waals radii of the outermost atoms of the ligand.[2]-

Impact: Large angles (

) promote Reductive Elimination (crowding out the product) and stabilize unsaturated mono-ligated species (

-

-

Tolman Electronic Parameter (TEP,

): A measure of electron-donating ability, determined by the IR stretching frequency of CO in a-

Impact: Lower wavenumbers (

) indicate stronger

-

Comparative Data Table

The following table synthesizes data for common ligands used in pharmaceutical synthesis, arranged from small/withdrawing to large/donating.

| Ligand | Type | Cone Angle ( | TEP ( | Primary Utility |

| Phosphite | 109° | 2076 | ||

| Aryl Phosphine | 145° | 2069 | General purpose; moderate steric/electronic profile. | |

| dppe | Bidentate (C2) | 85° (Bite) | ~2067 | Chelating; small bite angle stabilizes alkyl-Pd species. |

| Xantphos | Bidentate (Ether) | 111° (Bite) | 2064 | Wide bite angle; forces reductive elimination (C-N coupling). |

| Alkyl Phosphine | 170° | 2056 | Strong | |

| Bulky Alkyl | 182° | 2056 | Extreme bulk; generates active | |

| SPhos | Biaryl (Buchwald) | ~190° (Effective) | N/A* | Sterically demanding; specialized for hindered substrates. |

*Note: Biaryl ligands are often characterized by "percent buried volume" (

Advanced Ligand Design: Beyond Simple Cones

The "Buchwald" Biaryl Effect

In modern drug synthesis, simple alkyl phosphines like

The Mechanistic Advantage: These ligands are not just "bulky." They possess a specific architecture that facilitates the catalytic cycle through a dynamic conformational change:

-

Formation: The extreme bulk of the biaryl backbone prevents the coordination of a second ligand, favoring the highly active mono-ligated

-

Pd-

Interaction: The electrons of the lower aromatic ring can interact with the Pd center, stabilizing it when it is coordinatively unsaturated (preventing "Pd-black" precipitation).

Bidentate "Bite Angles"

For chelating ligands (dppe, dppf, Xantphos), the Bite Angle (

-

Small Bite (~85°, e.g., dppe): Stabilizes the square planar geometry. Good for allylic substitution.

-

Wide Bite (>105°, e.g., Xantphos): The ligand backbone "pulls" the phosphines back, sterically crowding the other two sites. This forces the metal to squeeze out the product, dramatically accelerating Reductive Elimination .

Mechanistic Visualization

Ligand Influence on the Catalytic Cycle

The following diagram illustrates a standard Pd-catalyzed cross-coupling cycle (e.g., Suzuki), highlighting exactly where specific ligand properties exert their influence.

Caption: The Pd(0)/Pd(II) catalytic cycle showing how electron-rich ligands accelerate Oxidative Addition, while bulky ligands accelerate Reductive Elimination.

Decision Tree: Selecting the Right Ligand

Do not guess. Use this logic flow to select the starting ligand for your screening.

Caption: Logic flow for selecting a phosphine ligand based on substrate electronics, sterics, and leaving group difficulty.

Experimental Protocol: Handling Air-Sensitive Phosphines

Many high-performance phosphines (e.g.,

Protocol: Preparation of Oxygen-Free Ligand Stock Solution

Objective: Create a stable stock solution for high-throughput screening without using a glovebox for every step.

Reagents:

Step-by-Step:

-

Solvent Degassing (Sparging):

-

Place anhydrous solvent in a Schlenk flask.

-

Submerge a long needle connected to an inert gas line directly into the solvent.

-

Bubble gas vigorously for 15–20 minutes. Note: This is sufficient for most couplings; Freeze-Pump-Thaw is superior but time-consuming.

-

-

Weighing (Glovebox or Cone):

-

Ideally, weigh the phosphine inside a glovebox into a septum-capped vial.

-

Alternative: If using a Schlenk line, use an "Inert Gas Funnel" or weigh rapidly into a tared flask that is immediately evacuated and backfilled

with Argon.

-

-

Transfer:

-

Using a gas-tight syringe, transfer the degassed solvent into the ligand vial through the septum.

-

Calculate concentration (typically 0.1 M or 0.5 M).

-

-

Storage:

-

Wrap the septum with Parafilm.

-

Store at -20°C.

-

Self-Validation: Check the solution color. Many phosphines are white/colorless; oxidation often leads to yellowing or precipitation. Run a quick

NMR (in

-

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

van Leeuwen, P. W. N. M., et al. (2000). Bite Angle Effects in Diphosphine Metal Catalysis. Chemical Reviews, 100(8), 2741–2770. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Methodological & Application

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Catalysis

[1][2][3][4][5][6][7][8]

1Executive Summary & Ligand Profile

Bis(di-tert-butylphosphino)methane (dtbpm) is a highly electron-rich, sterically demanding diphosphine ligand.[1][2] Unlike its "cousins" with wider backbones (e.g., dppe, dppp, or the industrial standard dtbpx), dtbpm possesses a single methylene bridge.[1][2] This structural constraint forces the ligand to form a highly strained four-membered chelate ring (

Key Differentiators

-

High Ring Strain: The four-membered chelate ring is energetically unfavorable compared to five- or six-membered rings.[1] This strain imparts hemilability —one phosphine arm can easily dissociate to relieve strain, opening a vacant coordination site for substrate binding while the ligand remains tethered.[1]

-

Steric Bulk: The four tert-butyl groups create a protective "pocket" around the metal center, stabilizing low-coordinate, electron-deficient intermediates (e.g., 14-electron Pt(0) or Rh(I) species).[1][2]

-

Electronic Donor Power: It is one of the most electron-donating diphosphines available, significantly increasing the electron density on the metal, which facilitates oxidative addition steps.[1]

Primary Application Domains[1]

-

C-C Bond Activation: Unique capability to insert metal centers (Pt, Rh) into strong C-C bonds (e.g., epoxides) due to the release of ring strain.[1][2]

-

C-H Activation: Stabilizes coordinatively unsaturated Rh and Ir complexes necessary for activating inert C-H bonds.[1]

-

CO₂ Utilization: Emerging utility in the coupling of CO₂ and ethylene to form acrylates, where specific steric profiles are required to prevent catalyst deactivation.[1]

Mechanistic Architecture

The catalytic utility of dtbpm stems from the "Spring-Loaded" mechanism.[1] The ligand acts as a stored energy source; the strain of the chelate ring drives the complex toward ring-opening or geometry distortion that lowers the activation energy for difficult bond insertions.[1]

Visualization: The "Spring-Loaded" Hemilability

Caption: The dtbpm ligand oscillates between a strained chelate and an open monodentate form, facilitating substrate access while preventing catalyst decomposition via the bulky t-butyl groups.[1]

Detailed Experimental Protocols

Protocol A: Platinum-Mediated C-C Bond Activation of Epoxides

Context: This is a signature reaction for dtbpm. Unlike standard catalysts that attack the C-O bond of epoxides, [(dtbpm)Pt(0)] selectively inserts into the C-C bond to form metallacycles.[1][2]

Reagents:

-

[(cod)PtCl2] (Dichloro(1,5-cyclooctadiene)platinum(II))[1][2]

-

dtbpm (Bis(di-tert-butylphosphino)methane)[1][2][3][4][5][6][7][8]

-

Sodium Naphthalenide (as reducing agent) or Sodium Amalgam[1][2]

-

Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Ligand Exchange:

-

Dissolve [(cod)PtCl2] (0.5 mmol) in 10 mL THF under Argon.

-

Add dtbpm (0.5 mmol) solid directly to the solution.

-

Stir at room temperature for 2 hours. The color typically shifts as [(dtbpm)PtCl2] precipitates or forms in solution.[1][2]

-

Note: The bulky ligand displaces COD driven by the chelate effect, despite the strain.[1]

-

-

Reduction to Pt(0):

-

Cool the suspension to -78°C.

-

Add Sodium Naphthalenide (1.0 mmol, 2 equiv) dropwise.

-

Allow to warm to 0°C. The solution usually turns dark red/brown, indicating the formation of the reactive 14-electron species [(dtbpm)Pt(0)].[1][2]

-

Critical: This species is highly reactive.[1] Do not isolate; use in situ.

-

-

C-C Activation:

-

Add 2,2-Dimethyloxirane (excess, ~2-3 equiv) to the Pt(0) solution at 0°C.

-

Stir for 4-12 hours.

-

Observation: The Pt(0) center inserts into the strained C-C bond of the epoxide, forming a Platinacyclobutane derivative (specifically a 2-oxa-3-platinacyclobutane).[1]

-

-

Workup:

Mechanistic Insight: The driving force is the relief of the epoxide ring strain combined with the high electron density of the Pt(0) center (boosted by dtbpm) which allows back-donation into the C-C

Protocol B: Rhodium-Catalyzed C-H Activation (Synthesis of Pincer Precursors)

Context: dtbpm is used to generate coordinatively unsaturated Rh(I) fragments that can activate C-H bonds in arenes or ligand backbones (pincer synthesis).[1][2]

Reagents:

-

[Rh(cod)Cl]2 (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)[1][2]

-

dtbpm

-

Solvent: Fluorobenzene or Benzene (for C-H activation studies)[2]

Step-by-Step Methodology:

-

Precursor Synthesis [(dtbpm)RhCl]2:

-

Mix [Rh(cod)Cl]2 (0.2 mmol) and dtbpm (0.4 mmol) in Benzene (5 mL).

-

Heat to 60°C for 1 hour.

-

The solution turns orange/red.[1] The COD is displaced, and the dimer [(dtbpm)RhCl]2 forms.[1][2][9]

-

Validation: ³¹P NMR will show a doublet (coupling to ¹⁰³Rh) at approx δ 20-40 ppm (dependent on solvent).[1][2]

-

-

C-H Activation (Agostic Stabilization):

-

To study C-H activation, dissolve the dimer in a solvent containing the target substrate (e.g., Biphenylene or a ligand with a pendant alkyl group).[1]

-

The bulky dtbpm prevents the formation of stable, inert octahedral Rh(III) species, trapping the complex in a reactive state where agostic interactions (M[1][2]···H-C) can be observed and utilized for subsequent functionalization.

-

Protocol C: Palladium-Catalyzed Acrylate Synthesis (CO₂ + Ethylene)

Context: While dtbpx (benzene backbone) is the standard for methyl propionate synthesis, dtbpm has shown specific efficacy in the reductive coupling of CO₂ and ethylene to form sodium acrylate, a reaction requiring a delicate balance of basicity and bite angle.[1][2]

Reagents:

-

dtbpm

-

Base: Sodium 2,6-di-tert-butyl-4-methylphenolate (bulky phenolate)[1]

Methodology:

-

Catalyst Preparation:

-

Reaction:

-

Outcome:

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Precipitation of Metal Black | Ligand dissociation due to excessive strain or oxidation.[1] | Ensure strict anaerobic conditions.[1] Use a slight excess of dtbpm (1.1 equiv). |

| No Reaction (C-H Activation) | Formation of stable thermodynamic dimer [(dtbpm)MCl]2.[1][2] | Add a halide scavenger (e.g., NaBArF4) to generate the cationic, monomeric species which is more reactive.[1][2] |

| Low Yield (Carbonylation) | Competitive formation of stable metallacycles.[1][2] | Increase CO/Ethylene pressure.[1] Switch solvent to a non-coordinating medium (e.g., Chlorobenzene).[1][2] |

| Ligand Decomposition | P-C bond cleavage (uncommon but possible at >120°C).[1][2] | Keep reaction temperature below 100°C. Avoid strong Lewis acids that might attack the phosphine.[1] |

Comparative Ligand Analysis

It is critical to distinguish dtbpm from its "big brother" dtbpx (1,2-bis((di-tert-butylphosphino)methyl)benzene).[1][2]

| Feature | dtbpm ( | dtbpx (Benzene Backbone) |

| Backbone | Methylene (-CH2-) | Xylene-derived |

| Bite Angle | ~72° (Small) | ~104° (Wide) |

| Ring Size | 4-Membered (Strained) | 7-Membered (Flexible) |

| Primary Use | C-C/C-H Activation, Strain-driven catalysis | Methoxycarbonylation (Lucite Process) |

| Stability | Hemilabile, reactive | Highly stable chelate |

Expert Note: Do not substitute dtbpm into protocols designed for dtbpx (like the Alpha process for methyl propionate) without expecting significantly different kinetics and product distributions (e.g., potential for polymerization or oligomerization rather than carbonylation).[1][2]

References

-

Structure and Coordination Chemistry : Hofmann, P. et al. "Synthesis and Molecular Structure of Dichloro[η2-bis(di-t-butylphosphino)methane]platinum(II), Pt(dtbpm)Cl2."[1][2][7][8] Z. Naturforsch. B, 2014.[1][12] Link

-

C-C Activation of Epoxides : Plessow, P. N., et al. "Selective Carbon–Carbon Bond Activation of Oxirane by a Bisphosphine Pt(0) Complex—A Theoretical Study."[1][2][12] Organometallics, 2015.[1][12] Link[2]

-

C-H Activation with Rhodium : Burgess, K. et al. "Rhodium-Catalyzed Activation and Functionalization of the C-C Bond of Biphenylene."[1] Organometallics, 2001.[1] Link[2]

-

Acrylate Synthesis : Limbach, M. et al. "Acrylate formation from CO2 and ethylene: Catalysis with palladium and mechanistic insight."[1] Chem. Eur. J., 2015.[1] Link[2]

-

Ligand Properties : "Bis(di-tert-butylphosphino)methane - PubChem Compound Summary." National Center for Biotechnology Information.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rcr.colab.ws [rcr.colab.ws]

- 12. researchgate.net [researchgate.net]

Application Note: Advanced Catalysis with Bis(di-tert-butylphosphino)methane (dtbpm)

Executive Summary & Ligand Profile

Bis(di-tert-butylphosphino)methane (dtbpm) is a specialized diphosphine ligand that occupies a unique niche in homogeneous catalysis. Unlike its more common counterparts (e.g., dppe, dppp, or Xantphos), dtbpm combines immense steric bulk (four tert-butyl groups) with an extremely small bite angle (~72–74°) due to the single methylene bridge.

This "Steric/Bite Angle Paradox" creates a highly strained coordination environment. It effectively prevents the formation of stable bis-chelate complexes (M(L)₂) that often deactivate catalysts, while simultaneously forcing the metal center into geometries that accelerate reductive elimination.

Chemical Identity

| Property | Detail |

| Chemical Name | Bis(di-tert-butylphosphino)methane |

| Abbreviation | dtbpm (sometimes abbreviated as dbpm) |

| CAS Number | 87648-10-0 |

| Formula | C₁₇H₃₈P₂ |

| Structure | (t-Bu)₂P-CH₂-P(t-Bu)₂ |

| Key Feature | Electron-rich (alkyl phosphine) + Small Bite Angle |

Mechanistic Insight: The "Constraint" Effect

The efficacy of dtbpm in cross-coupling and carbonylation stems from its inability to accommodate square-planar geometries comfortably without distortion. This destabilization of the ground state lowers the activation energy for key catalytic steps.

Graphviz Diagram: The Steric/Electronic Influence of dtbpm

Figure 1: Mechanistic flow illustrating how the structural constraints of dtbpm enhance catalytic activity by destabilizing resting states and preventing catalyst deactivation.

Protocol 1: Synthesis of Pre-catalyst [Pd(dtbpm)Cl₂]

Purpose: Many commercial sources supply the free ligand, which is air-sensitive (alkyl phosphine). Generating the air-stable Pd(II) complex allows for easier handling and precise dosing in high-throughput screening.

Safety: The free ligand is pyrophoric or highly oxidizable. All steps involving free dtbpm must be performed under Argon/Nitrogen.

Materials

-

Ligand: Bis(di-tert-butylphosphino)methane (dtbpm) (1.05 equiv)

-

Precursor: Pd(COD)Cl₂ (Dichloro(1,5-cyclooctadiene)palladium(II)) (1.0 equiv)

-

Solvent: Dichloromethane (DCM), degassed, anhydrous.

-

Precipitant: n-Pentane or Diethyl Ether, degassed.

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with Pd(COD)Cl₂ (285 mg, 1.0 mmol).

-

Dissolution: Add 10 mL of degassed DCM. The solution should be yellow/orange.

-

Ligand Addition: Dissolve dtbpm (320 mg, 1.05 mmol) in 5 mL DCM and add it dropwise to the stirring Pd solution at Room Temperature (RT).

-

Reaction: Stir at RT for 2 hours. The color typically deepens or shifts to a brighter yellow/orange as the COD is displaced.

-

Validation: The displacement of COD is thermodynamically favorable.

-

-

Isolation: Concentrate the solution to ~2-3 mL under vacuum.

-

Precipitation: Layer 20 mL of degassed n-pentane over the DCM solution. Allow to stand at -20°C (freezer) or stir vigorously to precipitate the complex.

-

Filtration: Collect the yellow solid by filtration under inert gas. Wash with 2 x 5 mL pentane.

-

Drying: Dry under high vacuum for 4 hours.

-

Yield: Typically >90%.

-

Storage: The resulting Pd(dtbpm)Cl₂ is relatively air-stable in solid form but should be stored under inert gas for long-term stability.

-

Protocol 2: Isomerizing Alkoxycarbonylation of Alkenes

Application: This is the "killer app" for bulky alkyl phosphines. It converts internal alkenes (e.g., 2-octene, fatty acids) into linear terminal esters. While dtbpx is the industrial standard (Lucite Alpha process), dtbpm is a critical alternative for specific substrates where a tighter metal coordination sphere is required to prevent oligomerization.

Reaction: R-CH=CH-R' + CO + MeOH → R-CH2-CH2-CH2-COOMe (Linear Isomer)

Experimental Setup (High Pressure)

| Parameter | Condition |

| Catalyst Loading | 0.5 – 1.0 mol% Pd |

| Ligand:Metal Ratio | 2:1 (if using free ligand) or 1:1 (if using pre-catalyst) |

| Acid Promoter | Methanesulfonic acid (MSA) (2–5 equiv relative to Pd) |

| Solvent | Methanol (acts as reactant and solvent) |

| Pressure | 20 – 30 bar CO (Carbon Monoxide) |

| Temperature | 80°C – 100°C |

Workflow

-

Vessel Prep: Use a stainless steel autoclave (e.g., Parr reactor) with a glass liner and magnetic stirring.

-

Catalyst Charge:

-

Option A: Add Pd(dtbpm)Cl₂ (0.01 mmol) directly.

-

Option B (In-situ): Add Pd(OAc)₂ (0.01 mmol) and dtbpm (0.02 mmol) to the liner.

-

-

Substrate Addition: Add Methanol (10 mL), the Alkene substrate (1.0 mmol), and Methanesulfonic acid (0.05 mmol).

-

Note on Acid: The acid is crucial. It generates the active Pd-Hydride species ([L2PdH]+) by protonating the Pd precursor or stabilizing the hydride cycle.

-

-

Purge: Seal the autoclave. Purge 3 times with Nitrogen (10 bar), then 3 times with CO (10 bar).

-

Safety: CO is silent and deadly. Use a CO monitor.

-

-

Pressurize: Charge CO to 20 bar.

-

Reaction: Heat to 90°C. Stir at >800 rpm to eliminate mass transfer limitations (gas-liquid mixing is critical).

-

Quench: After 12–24 hours, cool the reactor to <5°C (ice bath). Carefully vent the CO in a fume hood.

-

Analysis: Analyze the reaction mixture by GC-FID or ¹H NMR.

-

Target: Look for the linear ester signal (triplet at ~2.3 ppm in ¹H NMR).

-

Success Metric: Linear:Branched (n:iso) ratio > 95:5.

-

Protocol 3: C-C Bond Activation (Rh-Catalyzed)

Application: dtbpm is one of the few ligands capable of facilitating the cleavage of unstrained C-C bonds (e.g., in biphenylene) due to the high energy of the Rh(dtbpm) fragment.

Workflow

-

Precursor: Prepare [(dtbpm)RhCl]₂ dimer by reacting [Rh(COD)Cl]₂ with dtbpm in Benzene or Toluene at 60°C for 2 hours.

-

Activation: In a J. Young NMR tube (for small scale), dissolve [(dtbpm)RhCl]₂ (0.02 mmol) and Biphenylene (0.02 mmol) in C₆D₆.

-

Heating: Heat to 80°C.

-

Observation: The reaction proceeds via oxidative addition of the C-C bond to the Rh center, forming a rhodacycle.

-

Significance: This demonstrates the ligand's ability to stabilize high-oxidation state metallacycles, a property useful for developing novel skeletal editing reactions.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Pd Black Formation | Catalyst decomposition due to ligand dissociation. | Increase CO pressure (stabilizes Pd(0)) or add excess free ligand (slight excess, e.g., 1.1 equiv). |

| Low Linear Selectivity | Isomerization is faster than carbonylation, but "trapping" is slow. | Increase Acid concentration (MSA). The hydride mechanism relies on rapid isomerization; acid helps protonolysis steps. |

| No Reaction | Catalyst poisoning or inactive pre-catalyst. | Ensure dtbpm is not oxidized (check ³¹P NMR: Oxide signal appears at ~50-60 ppm vs ~10-20 ppm for phosphine). |

| Ligand Oxidation | Air leak. | dtbpm is extremely air-sensitive in solution. Use fresh ampules or store in a glovebox. |

References

-

Synthesis and Characterization of dtbpm Complexes

- Hofmann, P., et al. "Bis(di-tert-butylphosphino)methane Complexes of Rhodium: Geometry, Electronic Structure, and C-H Activation." Angewandte Chemie Int. Ed. (1992).

-

Source:

-

Palladium-Catalyzed Carbonylation (General Mechanism)

- Kiss, G. "Palladium-Catalyzed Reppe Carbonylation." Chemical Reviews, 101(11), 3435-3456 (2001).

-

Source:

-

Comparison of Bulky Ligands (dtbpx vs dtbpm)

- Eastham, G. R., et al. (Lucite International). "Bis(di-t-butylphosphino)xylene as a ligand for high-selectivity alkoxycarbonylation.

- Note: This reference establishes the benchmark against which dtbpm is often compared.

-

Source:

-

Lactone Formation from CO2 and Ethylene

- Limbach, M., et al. "Nickel- and Palladium-Catalyzed Synthesis of Alkali Metal Acrylates and Lactones from CO2 and Ethylene." ChemSusChem, 2015.

-

Source:

-

C-C Bond Activation

-

Jones, W. D., et al. "C-C Activation of Biphenylene using Rh(dtbpm)." Journal of the American Chemical Society.[1]

-

Source:

-

Sources

Application Note: High-Efficiency Catalysis with Bis(di-tert-butylphosphino)methane (dtbpm)

The following Application Note and Protocol guide is designed for advanced researchers in organometallic catalysis and process chemistry. It focuses on the specific handling, mechanistic advantages, and experimental deployment of Bis(di-tert-butylphosphino)methane (dtbpm) .[1]

[1]Introduction: The "Strained Chelate" Advantage

Bis(di-tert-butylphosphino)methane (dtbpm ) represents a specialized class of electron-rich, sterically bulky diphosphine ligands.[1] Unlike its ethane-bridged (dtbpe) or benzene-bridged analogs, dtbpm features a single methylene bridge.[1] This structural constraint imposes a small natural bite angle (~72–74°) upon coordination to transition metals like Palladium (Pd) or Platinum (Pt).

Mechanistic Causality

The efficacy of dtbpm in catalysis—particularly carbonylation—is driven by two opposing forces:

-

Steric Bulk: The four tert-butyl groups create a protective "pocket" around the metal center, preventing catalyst deactivation via dimerization or the formation of inactive bis-ligand complexes (

). -

Ring Strain: The formation of a four-membered metallacycle (

) induces ring strain.[1] This strain destabilizes the ground state of the complex, thereby lowering the activation energy for subsequent steps such as oxidative addition or reductive elimination.

Key Application Areas:

-

Carbonylation: Synthesis of methyl propionate from ethylene (Lucite-style chemistry).[1]

-

C-H Activation: Facilitated by the high electron density on the phosphorus atoms (

effect), promoting oxidative addition of inert bonds.

Material Handling & Safety (Critical)

Warning: dtbpm is an alkyl phosphine and is highly air-sensitive and potentially pyrophoric in its neat liquid or concentrated solution form.[1] Oxidation to the phosphine oxide occurs rapidly upon exposure to air, rendering the ligand inactive.

Protocol: Inert Atmosphere Handling

-

Storage: Store neat ligand in a glovebox under

or -

Solvent Prep: All solvents (Methanol, Toluene, THF) must be degassed (freeze-pump-thaw x3 or sparged with Ar for 45 mins) and stored over molecular sieves (3Å or 4Å).

-

Transfer: Never weigh dtbpm in open air.

Core Protocol A: Pd-Catalyzed Methoxycarbonylation of Ethylene

This protocol adapts the industrial "Alpha Process" chemistry for laboratory-scale benchmarking.[1] It converts ethylene, CO, and methanol into methyl propionate.[1]

Experimental Design

-

Catalyst Precursor:

or -

Acid Promoter: Methanesulfonic Acid (MSA). Crucial for generating the active Pd-Hydride species.[1]

-

Solvent/Reactant: Methanol (anhydrous).[1]

Stoichiometry Table

| Component | Equiv/Conc. | Role |

| Pd(OAc)₂ | 1.0 equiv (0.02 mol%) | Metal Source |

| dtbpm | 1.2 – 1.5 equiv | Ligand (Slight excess ensures mono-chelation) |

| MSA | 2.0 – 10.0 equiv | Proton source to form [L-Pd-H]+ |

| Ethylene | 10-20 bar | Substrate |

| CO | 10-20 bar | Carbonyl source |

| Methanol | Solvent (Excess) | Nucleophile |

Step-by-Step Workflow

-

Catalyst Complexation (Glovebox):

-

In a 20 mL vial, dissolve

(4.5 mg, 0.02 mmol) in 2 mL MeOH. -

In a separate vial, dissolve dtbpm (7.3 mg, 0.024 mmol) in 1 mL MeOH.

-

Add the ligand solution to the Pd solution. The color should shift (often to bright yellow/orange).

-

Wait 10 mins to ensure coordination.

-

Add MSA (Methanesulfonic acid) (approx 20 µL) to the mixture. Note: The acid protonates the acetate/ligand complex to generate the active cationic hydride species.

-

-

Autoclave Loading:

-

Transfer the catalyst solution into the glass liner of a high-pressure autoclave (e.g., Parr reactor).

-

Add remaining MeOH to reach total volume (e.g., 30 mL).

-

Seal the autoclave and remove from the glovebox.

-

-

Pressurization (Fume Hood):

-

Purge the autoclave lines with

x3.[1] -

Pressurize with Ethylene (10 bar) followed by CO (10 bar) to reach total pressure 20 bar. Order matters: CO poisoning can occur if CO pressure is too high relative to ethylene initially, though dtbpm is resistant to this.

-

-

Reaction:

-

Workup:

Core Protocol B: Oxidative Addition / C-H Functionalization Screening

The electron-rich nature of dtbpm makes it ideal for oxidative addition into difficult substrates (e.g., aryl chlorides or unactivated C-H bonds).[1]

Workflow

-

Screening Setup: Use 4 mL screw-cap vials with septa.

-

Catalyst Gen: Mix

and dtbpm (1:1.2 ratio) in Toluene at RT for 30 mins. -

Substrate Addition: Add Aryl Chloride (1.0 equiv) and Base (NaOtBu, 1.5 equiv).

-

Heating: Heat to 100°C.

-

Monitoring: Aliquot 50 µL every 30 mins, filter through silica plug, analyze via GC-MS.

-

Success Metric: Rapid disappearance of Aryl Chloride indicates successful oxidative addition facilitated by the electron-rich phosphine.[1]

-

Mechanism & Troubleshooting (Self-Validating Systems)

The "Hydride Route" Mechanism

The diagram below illustrates the catalytic cycle. The key feature of dtbpm is that it stabilizes the Cationic Pd-Hydride (Species B) and prevents the formation of the inactive Pd-bis(ligand) species.

Caption: The Hydride Mechanism for Methoxycarbonylation. dtbpm prevents the "Inactive" pathway (red dotted line) due to steric bulk.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Pd Black Formation | Catalyst decomposition.[1] | Increase dtbpm:Pd ratio slightly (to 1.5:1). Ensure strict |

| No Reaction (Pressure Stable) | CO Poisoning or Acid deficiency. | Ensure MSA is fresh/dry.[1] Reduce initial CO pressure (add CO after ethylene). |

| Induction Period (>30 mins) | Slow formation of Hydride species.[1] | Pre-activate catalyst with MSA/Ethylene for 10 mins before adding CO.[1] |

| Low Selectivity (Oligomers) | "Chain Walking" occurring. | Increase CO partial pressure to favor carbonylation over polymerization.[1] |

References

-

Eastham, G. R., et al. (2002).[1] Bis(di-tert-butylphosphino)methane and related ligands in Palladium Catalyzed Carbonylation.[1]Lucite International Patents / WO 2002/004119 .[1]

-

van Leeuwen, P. W. N. M., et al. (2000).[1] Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation.Chemical Reviews , 100(8), 2741–2770.[1]

-

Pringle, P. G., et al. (2003).[1] The coordination chemistry of 1,2-bis(di-tert-butylphosphinomethyl)benzene and related ligands.[1]Dalton Transactions , (15), 2995–2999.[1]

-

Freixa, Z., & van Leeuwen, P. W. N. M. (2003).[1] Bite angle effects in diphosphine metal catalysts: steric vs. electronic.Dalton Transactions , (10), 1890–1901.[1]

Sources

Application Note: Bis(di-tert-butylphosphino)methane (dtbpm) in Suzuki-Miyaura Coupling

This is a comprehensive Application Note and Protocol guide for Bis(di-tert-butylphosphino)methane (often abbreviated as dtbpm ) in Suzuki-Miyaura coupling.

Editorial Note: This guide addresses a critical nuance in the field. While 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) is the industry-standard "super-ligand" (found in catalyst Pd-118), the requested topic is the methane-bridged analog (dtbpm ). These two are structurally distinct. This guide focuses on the specific properties, handling, and protocols for the methane-bridged ligand, while highlighting where it diverges from its ferrocene cousin.

Executive Summary & Strategic Positioning

Bis(di-tert-butylphosphino)methane (dtbpm) represents a niche but powerful class of "ultra-bulky, electron-rich" diphosphine ligands. Unlike the flexible and wider-bite-angle ferrocene ligands (e.g., dppf, dtbpf), dtbpm possesses a short methylene bridge, creating a constrained four-membered chelate ring with palladium.

Why use dtbpm?

-

Extreme Electron Density: The four tert-butyl groups render the phosphorus centers exceptionally basic (electron-rich), facilitating the oxidative addition of unactivated aryl chlorides.

-

Restricted Geometry (The "Hemolabile" Effect): The strain of the four-membered Pd-P-C-P ring often encourages one phosphine arm to dissociate or the ligand to bridge two metal centers, potentially generating highly active mono-ligated Pd(0) species in situ.

-

Differentiation: It is particularly useful when standard ligands (PPh3, dppf) fail to activate sterically hindered electrophiles or when a distinct selectivity profile is required compared to the ferrocene analogs.

Technical Profile & Mechanism

Structural Analysis: The "Bite Angle" Impact

The catalytic efficiency of diphosphines is governed by the natural bite angle (

-

dtbpf (Ferrocene):

. Promotes reductive elimination via orbital distortion. -

dtbpm (Methane):

. This small angle creates significant ring strain.

Mechanistic Consequence: In Suzuki coupling, the small bite angle of dtbpm disfavors the formation of stable, square-planar bis-phosphine complexes. Instead, it favors the formation of coordinatively unsaturated species or monoligated Pd(0) intermediates, which are the "turbo-chargers" for oxidative addition.

Signaling Pathway: Ligand Behavior in Catalysis

The following diagram illustrates the dynamic behavior of dtbpm compared to standard chelators.

Figure 1: Catalytic cycle highlighting the activation phase. The strain in the dtbpm-Pd complex facilitates the generation of highly active species.

Experimental Protocols

Materials Preparation

-

Ligand: Bis(di-tert-butylphosphino)methane (CAS: 87648-10-0). Note: Store under inert atmosphere; alkyl phosphines are oxidation-sensitive.

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

-

Solvents: 1,4-Dioxane (anhydrous) or Toluene.

-

Base: Cs₂CO₃ (for steric bulk) or K₃PO₄.

Protocol A: Coupling of Aryl Chlorides (General)

This protocol is optimized for activating deactivated aryl chlorides using the high electron density of dtbpm.

Reagents:

-

Aryl Chloride: 1.0 mmol

-

Aryl Boronic Acid: 1.5 mmol

-

Pd(OAc)₂: 2.0 mol% (4.5 mg)

-

dtbpm: 2.2 mol% (6.7 mg)

-

Cs₂CO₃: 2.0 mmol (650 mg)

-

1,4-Dioxane: 4.0 mL

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Critical):

-

In a glovebox or under Argon, add Pd(OAc)₂ and dtbpm to a vial.

-

Add 1 mL of Dioxane and stir at RT for 10 minutes. The solution should turn from orange to pale yellow/colorless, indicating ligation.

-

Why? Pre-forming the catalyst prevents Pd-black precipitation before the cycle starts.

-

-

Reaction Assembly:

-

Add the Aryl Chloride, Boronic Acid, and Cs₂CO₃ to a reaction tube equipped with a magnetic stir bar.

-

Add the remaining 3 mL of Dioxane.

-

Transfer the pre-complexed catalyst solution to the reaction tube via syringe.

-

-

Execution:

-

Seal the tube and heat to 100°C for 12–18 hours.

-

Note: The bulky tert-butyl groups require thermal energy to overcome steric repulsion during transmetallation.

-

-

Work-up:

-

Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

-

Concentrate and purify via flash chromatography.

-

Protocol B: Sterically Hindered Biaryls (Ortho-substituted)

For "ortho-ortho" couplings, the small bite angle of dtbpm can be advantageous by preventing the formation of inactive bis-ligated species.

Modifications:

-

Catalyst Loading: Increase to 5 mol% Pd / 6 mol% Ligand.

-

Base: Switch to K₃PO₄ (anhydrous) to reduce hydrolytic deborylation of the boronic acid.

-

Solvent: Toluene/Water (10:1) biphasic system often helps solubilize inorganic bases.

Comparative Performance Data

The following table contrasts dtbpm with its common competitors. Note that while dtbpf is the "standard," dtbpm offers a tighter geometry which can be crucial for specific regioselectivities.

| Feature | dtbpm (Methane Bridge) | dtbpf (Ferrocene Bridge) | dppf (Phenyl/Ferrocene) |

| Backbone | Methylene (-CH₂-) | Ferrocene (FeCp₂) | Ferrocene (FeCp₂) |

| Bite Angle | ~72° (Strained) | ~99° (Wide) | ~99° |

| Cone Angle | Very Large (>180°) | Very Large | Large |

| Electronic | Ultra Electron-Rich | Electron-Rich | Moderate |

| Stability | Air-sensitive (Oxidizes) | Air-stable (often) | Air-stable |

| Primary Use | Activation of Cl-bonds; C-H activation | General High-Turnover Suzuki | Standard Suzuki |

Troubleshooting & Optimization

Self-Validating the System